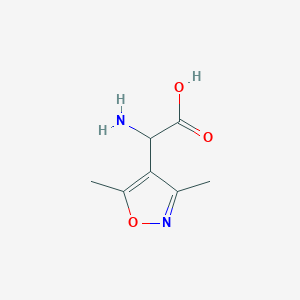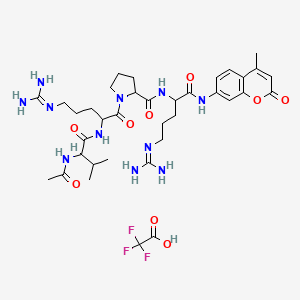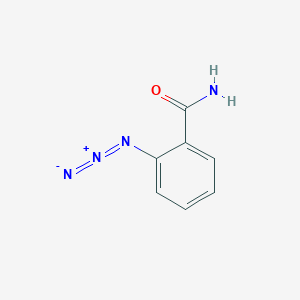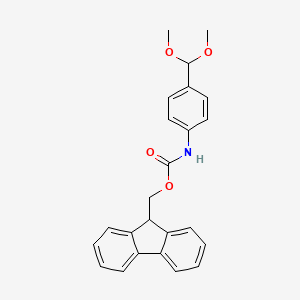
1-(3,4-Difluorophenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Difluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10F2N2 It features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethane-1,2-diamine moiety
Vorbereitungsmethoden
The synthesis of 1-(3,4-Difluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-(3,4-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into more reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The diamine moiety can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Difluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone. It lacks the phenyl ring and fluorine substitutions.
1-(2,6-Difluorophenyl)ethane-1,2-diamine: Similar structure but with fluorine atoms at the 2 and 6 positions on the phenyl ring.
1-(3,4-Difluorophenyl)ethanone: Contains a carbonyl group instead of the diamine moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenyl ring and diamine moiety, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H10F2N2 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
1-(3,4-difluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |
InChI-Schlüssel |
CBUFUQQEXCJRAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(CN)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















